(9R)-RO7185876: A Technical Guide to its Mechanism of Action as a Gamma-Secretase Modulator in Alzheimer's Disease
(9R)-RO7185876: A Technical Guide to its Mechanism of Action as a Gamma-Secretase Modulator in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9R)-RO7185876, also referred to as (S)-3, is a potent and selective gamma-secretase modulator (GSM) from the novel triazolo-azepine chemical class, under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2][3][4] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the relevant biological pathways and workflows. Unlike gamma-secretase inhibitors (GSIs), which broadly suppress enzyme activity leading to mechanism-based toxicities, (9R)-RO7185876 allosterically modulates the gamma-secretase complex. This modulation selectively shifts the cleavage of amyloid precursor protein (APP) away from the production of amyloidogenic Aβ42 and Aβ40 peptides, while increasing the formation of shorter, non-pathogenic Aβ37 and Aβ38 fragments.[1][5] Crucially, this activity is achieved without inhibiting the processing of other key gamma-secretase substrates, such as Notch, thereby offering a promising safety profile.[1][5]
Core Mechanism of Action: Gamma-Secretase Modulation
The central hypothesis of Alzheimer's disease pathogenesis implicates the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species, as a primary initiator of the neurodegenerative cascade.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the gamma-secretase complex.[1]
(9R)-RO7185876 exerts its therapeutic effect by directly targeting the gamma-secretase complex. However, instead of inhibiting the enzyme's catalytic activity, it acts as a modulator.[1][2][3][4] This allosteric modulation induces a conformational change in the gamma-secretase complex, altering its processivity on the APP C-terminal fragment (C99).[6] The result is a shift in the cleavage pattern, leading to:
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A significant reduction in the production of Aβ42 and, to a lesser extent, Aβ40. [1][5] These longer Aβ peptides are highly prone to aggregation and are the primary components of the amyloid plaques characteristic of Alzheimer's disease.
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A concomitant increase in the production of shorter Aβ peptides, namely Aβ37 and Aβ38. [1][5] These shorter fragments are considered non-amyloidogenic and may even have protective effects against Aβ42 aggregation.[1]
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No change in the total amount of Aβ peptides produced. [1][5] This highlights the modulatory, rather than inhibitory, nature of the compound.
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Preservation of Notch signaling. [1][5] Gamma-secretase is also responsible for the cleavage of the Notch receptor, a critical signaling protein involved in cell-fate decisions. Inhibition of Notch signaling by GSIs is associated with significant toxicity. (9R)-RO7185876 does not inhibit Notch cleavage, representing a key safety advantage.[1][5]
The following diagram illustrates the signaling pathway of APP processing and the influence of (9R)-RO7185876.
Quantitative Data
The potency and selectivity of (9R)-RO7185876 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency and Selectivity of (9R)-RO7185876
| Assay | Cell Line | Parameter | Value | Reference |
| Aβ42 Secretion | Human Neuroglioma H4 | Total IC50 | 9 nM | [5] |
| Free IC50 | 4 nM | [5] | ||
| Aβ42 Secretion | Human Embryonic Kidney (HEK292) | Total IC50 | 4 nM | [5] |
| Free IC50 | 2 nM | [5] | ||
| Aβ42 Secretion | Mouse Neuroblastoma (N2A) | Total IC50 | 5 nM | [5] |
| Free IC50 | 2 nM | [5] | ||
| Notch Cleavage | Human Embryonic Kidney (HEK293) | IC50 | >10,000 nM | [5] |
Table 2: In Vivo Pharmacodynamic Efficacy of (9R)-RO7185876
| Animal Model | Parameter | Value | Reference |
| APP-Swe Transgenic Mice | Free In Vivo IC50 for Aβ42 reduction | 2.5 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cellular Aβ Secretion Assay
This assay quantifies the effect of (9R)-RO7185876 on the secretion of Aβ peptides from cultured cells.
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Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L).
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Protocol:
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Cells are plated at a density of 30,000 cells/well in 96-well plates in IMDM media supplemented with 10% FCS and 0.2 mg/l Hygromycin B.
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Plates are incubated at 37°C in a 5% CO2 environment.
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Approximately 3-4 hours after plating, test compounds, including (9R)-RO7185876, are serially diluted in culture media and added to the wells to achieve final concentrations typically ranging from 4 µM down to 0.0013 µM in a half-log step, eight-point dose-response curve.
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The cells are incubated with the compound for 24 hours.
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Following incubation, the cell culture supernatant is collected for quantification of secreted Aβ peptides.
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Aβ peptides in the supernatant are quantified using AlphaLISA or ELISA kits following the manufacturer's instructions.
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The measured signals are used to calculate IC50 values for the inhibition of Aβ peptide secretion via nonlinear regression fit analysis.
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Notch Cellular Reporter Assay
This assay is used to assess the selectivity of (9R)-RO7185876 by measuring its effect on Notch signaling.
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Cell Line: A stably transfected HEK293 cell line expressing human Notch1 and a luciferase reporter gene.
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Protocol:
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Cells are seeded in 96-well microtiter plates in culture medium (Iscove's Modified Dulbecco's Medium without phenol (B47542) red, supplemented with 10% (v/v) fetal bovine serum) to approximately 80% confluency.
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Test compounds are added at a 10x concentration in 1/10 volume of medium without FCS containing 8% DMSO (final DMSO concentration is kept at 0.8% v/v).
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The plates are incubated for 20 hours at 37°C and 5% CO2.
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After incubation, the plates are equilibrated to room temperature.
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Chemiluminescence is measured to determine the level of luciferase expression, which is indicative of Notch signaling activity.
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IC50 values are calculated to determine the concentration of the compound required to inhibit 50% of the Notch signaling.
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Acute Treatment of APP-Swe Transgenic Mice
This in vivo study evaluates the pharmacodynamic effects of (9R)-RO7185876 on brain Aβ levels.
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Animal Model: APP-Swe transgenic mice, aged 2-4 months.
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Protocol:
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Mice are divided into groups of 3-6 animals.
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Test compounds are administered orally (per os) once in the morning at various doses.
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Four hours after dosing, the animals are sacrificed, and brain samples are collected.
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One brain hemisphere (without the cerebellum) is homogenized in 1% DEA buffer containing protease inhibitors.
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The brain homogenate is incubated for 5 hours on ice.
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The raw extract is centrifuged at 100,000xg for 45 minutes, and the supernatant is collected.
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Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42, and total Aβ) in the brain supernatant are quantified using AlphaLISA or ELISA kits.
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The following diagram outlines the general workflow for these key experiments.
Conclusion
(9R)-RO7185876 represents a promising therapeutic candidate for Alzheimer's disease by selectively modulating gamma-secretase activity. Its mechanism of action, which involves reducing the production of pathogenic Aβ42 and Aβ40 while increasing shorter, non-amyloidogenic Aβ species, directly addresses a core element of Alzheimer's pathology. The high potency and, most importantly, the lack of inhibition of the Notch signaling pathway, distinguish it from earlier gamma-secretase inhibitors and suggest a favorable safety profile. The preclinical data gathered to date from in vitro and in vivo models provide a strong rationale for its continued development and investigation in clinical trials for the treatment of Alzheimer's disease.[1][2][3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Longitudinal Assessment of Cognitive Function in the APPswe/PS1dE9 Mouse Model of Alzheimer’s-Related Beta-Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
